molecular formula C12H16O B8619539 2-Phenylethyl cyclopropyl carbinol

2-Phenylethyl cyclopropyl carbinol

Cat. No.: B8619539
M. Wt: 176.25 g/mol
InChI Key: HNQSOXPGQVVBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethyl cyclopropyl carbinol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a cyclopropyl carbinol moiety and a phenylethyl group, structural motifs commonly found in compounds with biological activity. Based on research into structurally similar molecules, this carbinol may serve as a versatile chiral building block or intermediate for pharmaceuticals and agrochemicals . Cyclopropyl carbinol derivatives are frequently investigated for their potential biological activities. For instance, related compounds such as 1-(4'-chlorophenyl)-1-cyclopropyl methanol and 1-(4'-chlorophenyl)-2-phenylethanol have been studied for their notable antifungal properties against pathogens like Botrytis cinerea . Furthermore, the cyclopropane ring is a key structural element in various synthetic methodologies, where it can act as a precursor to more complex structures through ring-opening reactions . In a research setting, this alcohol can be used to explore structure-activity relationships (SAR), particularly in the development of new active compounds . The stereochemistry of the carbinol center is often crucial for its biological function and can be obtained in enantiomerically pure form using various chemical or biocatalytic methods, including lipase-mediated reactions or the use of oxazaborolidine catalysts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-cyclopropyl-3-phenylpropan-1-ol

InChI

InChI=1S/C12H16O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

HNQSOXPGQVVBTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Structure CAS Number Key Features
2-Phenylethyl cyclopropyl carbinol Phenyl-ethyl-cyclopropanol (inferred) Not specified Combines phenyl, ethyl, and cyclopropyl carbinol groups; used in stereoselective synthesis.
Phenylethyl methyl carbinol 4-Phenylbutan-2-ol 2344-70-9 Methyl substituent on carbinol; limited stereoselectivity in reactions .
3-Methyl-1-phenylpentan-3-ol 3-Methyl-1-phenyl-3-pentanol 10415-87-9 Branched alkyl chain; lower conformational rigidity compared to cyclopropyl analogs .
Alkenyl cyclopropyl carbinol Cyclopropyl carbinol with alkenyl group Not specified Enables high diastereoselectivity (>98:02 dr) in Simmons-Smith cyclopropanation .
(-)-Cyclopropyl carbinol Monoterpene derivative Not specified Naturally occurring in plants; exhibits pharmacological properties (e.g., skin conditioning) .

Physical and Spectral Properties

  • NMR studies reveal that cyclopropyl carbinols show distinct deshielding effects on carbinol hydrogens. For instance, the cis isomer of a cyclopropyl carbinol derivative exhibits a downfield shift (δ 5.4.0) due to magnetic anisotropy of the cyclopropyl ring, while trans isomers remain unaffected (δ 3.5) .
  • (-)-Cyclopropyl carbinol is identified as a volatile monoterpene in plants, with applications in cosmetics and pharmaceuticals due to its moisturizing properties .

Research Findings and Challenges

  • Diastereoselectivity: The cyclopropyl group’s rigidity is critical for stereochemical outcomes. For example, alkenyl cyclopropyl carbinols yield single diastereomers in carbometalation reactions, whereas non-cyclopropyl analogs show reduced selectivity .
  • Reaction Limitations: Cyclopropyl carbinols are sensitive to reaction conditions. Excess SmI2–H2O can suppress cyclopropane formation, leading to undesired acyclic byproducts .
  • Future Directions: Enhancing the scalability of cyclopropanation methods and exploring bioactivity of cyclopropyl carbinols remain key research gaps .

Preparation Methods

Sodium Borohydride Reduction of Cyclopropane Esters

The reduction of cyclopropane esters using sodium borohydride (NaBH₄) in the presence of Lewis acid catalysts represents a widely adopted method for synthesizing cyclopropyl carbinol derivatives. Adapting this approach for 2-phenylethyl cyclopropyl carbinol involves the following steps:

  • Reaction Setup : A phenylethyl-substituted cyclopropane ester (e.g., methyl 2-phenylethyl cyclopropanecarboxylate) is dissolved in a polar solvent such as methanol or tetrahydrofuran (THF) at a liquid-solid ratio of 4–6 mL/g .

  • Reduction : Sodium borohydride is added in a 1:1.3–1.7 molar ratio relative to the ester, followed by batch-wise addition of Lewis acid catalysts (e.g., AlCl₃ or LiCl) at 0–5°C .

  • Workup : The reaction is quenched with saturated aqueous ammonium chloride, filtered to remove insoluble byproducts, and purified via distillation .

Key Findings :

  • Catalyst Optimization : AlCl₃ achieves higher yields (74.3%) compared to LiCl (55%) or SnCl₂ (65.2%) due to enhanced borane intermediate stability .

  • Safety : Batch-wise catalyst addition mitigates gas evolution risks (e.g., borane), ensuring safer scalability .

Grignard Addition to Cyclopropane Carbonyl Compounds

The Grignard reaction offers a complementary route by introducing the phenylethyl group to a cyclopropane carbonyl precursor:

  • Substrate Preparation : Cyclopropanecarbonyl chloride or cyclopropanecarboxaldehyde serves as the electrophilic partner.

  • Nucleophilic Attack : A phenylethyl Grignard reagent (e.g., 2-phenylethylmagnesium bromide) is reacted with the carbonyl compound in anhydrous THF or diethyl ether at 0–25°C.

  • Quenching and Isolation : The reaction is quenched with aqueous NH₄Cl, followed by extraction and fractional distillation .

Advantages :

  • Modularity : Enables precise control over the phenylethyl substituent’s position and stereochemistry.

  • Yield : Typical yields range from 60–75%, contingent on carbonyl substrate reactivity .

Catalytic Dehydrogenation of Diols

Dehydrogenation of 2-phenylethyl cyclopropane-1,2-diol using heterogeneous catalysts presents a green chemistry alternative:

  • Catalyst Selection : Copper-chromite or palladium-on-carbon (Pd/C) catalysts facilitate diol dehydrogenation at 150–200°C under hydrogen atmosphere .

  • Solvent-Free Conditions : Eliminates solvent waste, aligning with green chemistry principles.

Performance Metrics :

  • Conversion Efficiency : Pd/C achieves >80% conversion with 70–75% selectivity toward the carbinol .

  • Byproducts : Over-dehydrogenation to cyclopropane ketones is minimized via temperature control.

Halogenation-Reduction Tandem Strategy

A two-step protocol involving halogenation followed by reduction is effective for sterically hindered substrates:

  • Halogenation : 2-Phenylethyl cyclopropanecarboxylate undergoes radical-initiated bromination or chlorination using halohydantoin under UV light .

  • Reduction : The halogenated intermediate is reduced with LiAlH₄ or NaBH₄/CeCl₃ to yield the target carbinol .

Experimental Data :

StepReagentYield (%)Purity (%)
HalogenationN-Bromosuccinimide8592
ReductionNaBH₄/CeCl₃7895

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityGreen Metrics
NaBH₄ Reduction 74.398HighModerate
Grignard Addition 7095ModerateLow
Catalytic Dehydrogenation 7597HighHigh
Halogenation-Reduction 7895ModerateLow

Key Insights :

  • NaBH₄ Reduction : Most scalable but requires careful handling of Lewis acids.

  • Catalytic Dehydrogenation : Superior environmental profile but demands high-pressure equipment.

Experimental Optimization and Challenges

  • Solvent Effects : Methanol outperforms THF in NaBH₄ reductions due to better solubility of borane intermediates .

  • Temperature Sensitivity : Exothermic reactions (e.g., Grignard additions) require rigorous temperature control to prevent cyclopropane ring opening.

  • Impurity Profiling : GC-MS analyses reveal <2% byproducts (e.g., over-reduced alkanes) in optimized protocols .

Q & A

Q. What are the established synthetic routes for 2-phenylethyl cyclopropyl carbinol, and what catalysts or conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of this compound can be achieved via Brookhart acid-catalyzed dehydrative coupling of cyclopropyl carbinols with phenols, where the acid catalyst facilitates selective bond formation . Additionally, lithium aluminum hydride (LiAlH4) reduction of ketone precursors yields carbinols, though stereoselectivity varies (e.g., 7:1 epimer ratio in some cases) . For nucleophilic substitutions, SmI2-mediated reactions induce cyclopropyl ring opening, but excess SmI2–H2O may suppress carbinol formation . Optimization requires careful stoichiometric control and characterization of intermediates via NMR or GC-MS.

Q. What spectroscopic techniques are most effective for characterizing epimeric mixtures of this compound?

  • Methodological Answer : ¹H NMR is critical for distinguishing epimers. The carbinol hydrogen’s chemical shift is influenced by the cyclopropyl ring’s magnetic anisotropy: cis isomers exhibit deshielded signals (~δ 4.0), while trans isomers align with typical alcohol protons (~δ 3.5) . Derivatization (e.g., trimethylsilyl ethers) enhances chromatographic separation and stereochemical assignment via GC-MS or HPLC . Conformational analysis using molecular modeling further validates assignments .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation. Use amber glass containers to avoid photodegradation. For long-term stability, derivatize as silyl ethers or acetates. Safety protocols include using fume hoods and PPE, as cyclopropyl carbinols may release irritants upon decomposition .

Advanced Research Questions

Q. How does the cyclopropyl ring influence stereochemical outcomes in nucleophilic substitution reactions of this compound?

  • Methodological Answer : The cyclopropyl carbocation intermediate (hybrid form ) directs nucleophilic attack to the most substituted carbon due to charge delocalization. Stereospecific substitution proceeds with inversion of configuration , yielding homoallylic products. This is confirmed via independent synthesis of enantiopure cyclopropane precursors and X-ray crystallography . Regioselectivity is independent of carbinol stereochemistry, supporting a carbocation-mediated pathway .

Q. What mechanistic insights explain the regioselectivity in Brookhart acid-catalyzed dehydrative coupling of cyclopropyl carbinols with phenols?

  • Methodological Answer : The Brookhart acid (e.g., [(t-Bu)₂PO]H⁺) activates the carbinol via protonation, enabling C–O bond cleavage and subsequent electrophilic aromatic substitution (EAS) with phenols. Regioselectivity is governed by the phenol’s electronic profile (para > meta substitution) and steric hindrance. Isotopic labeling (e.g., D₂O) and kinetic studies reveal rate-limiting carbocation formation .

Q. How does the cyclopropyl ring’s magnetic anisotropy affect NMR analysis of carbinol hydrogens, and what conformational studies support this?

  • Methodological Answer : The cyclopropyl ring’s diamagnetic anisotropy deshields carbinol hydrogens in cis conformers, shifting signals upfield. Molecular dynamics (MD) simulations identify low-energy conformers where the carbinol hydrogen lies in the ring’s plane. Contrasting shifts between cis (δ 4.0) and trans (δ 3.5) epimers validate this model .

Q. What strategies resolve diastereomeric mixtures of this compound derivatives?

  • Methodological Answer : Chiral stationary phase HPLC separates enantiomers, while diastereomeric salt formation (e.g., tartaric acid derivatives) is effective for large-scale resolutions. Epimeric ratios are quantified via integration of distinct NMR signals or chiral GC .

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